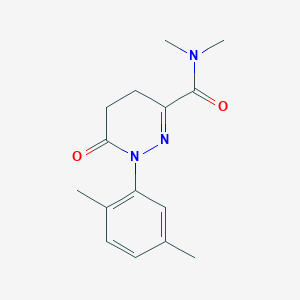
2-(4-acetylpiperazin-1-yl)-N-(3-methylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-acetylpiperazin-1-yl)-N-(3-methylphenyl)propanamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. This compound is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in the development and progression of cancer.
Mecanismo De Acción
2-(4-acetylpiperazin-1-yl)-N-(3-methylphenyl)propanamide works by selectively inhibiting the activity of BTK, which is a key signaling molecule in the B-cell receptor (BCR) pathway. By blocking the activity of BTK, 2-(4-acetylpiperazin-1-yl)-N-(3-methylphenyl)propanamide prevents the activation and proliferation of cancer cells, leading to their death.
Biochemical and Physiological Effects:
2-(4-acetylpiperazin-1-yl)-N-(3-methylphenyl)propanamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include inhibition of BTK activity, suppression of BCR signaling, induction of apoptosis (programmed cell death), and inhibition of cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(4-acetylpiperazin-1-yl)-N-(3-methylphenyl)propanamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. However, one limitation of 2-(4-acetylpiperazin-1-yl)-N-(3-methylphenyl)propanamide is its poor solubility, which can make it difficult to administer in vivo. Additionally, more research is needed to determine the optimal dosing and treatment regimens for this compound.
Direcciones Futuras
In the future, 2-(4-acetylpiperazin-1-yl)-N-(3-methylphenyl)propanamide may be further developed as a potential treatment for other types of cancer, such as non-small cell lung cancer (NSCLC) and multiple myeloma (MM). Additionally, combination therapies with other targeted agents may be explored to enhance the efficacy of 2-(4-acetylpiperazin-1-yl)-N-(3-methylphenyl)propanamide in treating cancer. Finally, more research is needed to fully understand the mechanisms of action and potential side effects of 2-(4-acetylpiperazin-1-yl)-N-(3-methylphenyl)propanamide.
Métodos De Síntesis
The synthesis of 2-(4-acetylpiperazin-1-yl)-N-(3-methylphenyl)propanamide involves a multi-step process that starts with the reaction of 3-methylbenzaldehyde with 4-acetylpiperazine to form an intermediate. This intermediate is then reacted with 2-bromo-N-(3-methylphenyl)propanamide to produce the final product.
Aplicaciones Científicas De Investigación
2-(4-acetylpiperazin-1-yl)-N-(3-methylphenyl)propanamide has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth and spread of various types of cancer cells. In particular, 2-(4-acetylpiperazin-1-yl)-N-(3-methylphenyl)propanamide has shown efficacy in treating B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Propiedades
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-N-(3-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-12-5-4-6-15(11-12)17-16(21)13(2)18-7-9-19(10-8-18)14(3)20/h4-6,11,13H,7-10H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWYIBLYNYYSFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(C)N2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5,6-dimethyl-N-(2-morpholin-4-ylethyl)-2-pyridin-3-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7455926.png)
![N-(2-Chlorophenyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B7455930.png)
![(4Z)-2-(3-methylphenyl)-4-[(1-methylpyrazol-4-yl)methylidene]-1,3-oxazol-5-one](/img/structure/B7455946.png)


![1-methyl-3-[[4-(4-methylphenyl)-3,6-dihydro-2H-pyridin-1-yl]methyl]imidazolidine-2,4-dione](/img/structure/B7455976.png)

![[4-(4-Fluorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-4-yl]methanone](/img/structure/B7455982.png)
